molecular formula C27H37N9O7S3 B1215168 Cefotiam hexetil CAS No. 95761-91-4

Cefotiam hexetil

Katalognummer: B1215168
CAS-Nummer: 95761-91-4
Molekulargewicht: 695.8 g/mol
InChI-Schlüssel: VVFDMWZLBPUKTD-ZKRNHDOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Herstellung von Cefotiamhexethyl umfasst mehrere Schritte:

Dieses Verfahren ist für die industrielle Produktion effizient und liefert ein hochreines Produkt mit geringen Produktionskosten .

Analyse Chemischer Reaktionen

Cefotiamhexethyl unterliegt verschiedenen chemischen Reaktionen:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und verschiedene organische Lösungsmittel. Das Hauptprodukt, das aus der Hydrolyse von Cefotiamhexethyl gebildet wird, ist Cefotiam .

Wirkmechanismus

The bactericidal activity of cefotiam hexetil results from its conversion to cefotiam, which inhibits the final cross-linking stage of peptidoglycan production in bacterial cell walls. This inhibition occurs through its affinity for penicillin-binding proteins, leading to the disruption of cell wall synthesis and ultimately bacterial cell death .

Biologische Aktivität

Cefotiam hexetil is an oral cephalosporin antibiotic derived from cefotiam, designed to enhance bioavailability and therapeutic efficacy. This compound is primarily utilized in treating various bacterial infections, particularly those affecting the respiratory tract, urinary tract, and skin. Its unique chemical structure allows for improved absorption and distribution within the body, making it a valuable option in antibiotic therapy.

This compound functions by inhibiting bacterial cell wall synthesis, a critical process for bacterial growth and replication. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in the bacterial cell wall. This action ultimately leads to cell lysis and death, particularly effective against gram-positive and some gram-negative bacteria.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of antimicrobial activity. Its efficacy includes:

  • Gram-positive bacteria : Effective against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.
  • Gram-negative bacteria : Active against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.
  • Resistance : It shows limited activity against methicillin-resistant Staphylococcus aureus (MRSA) and certain strains of Enterobacteriaceae that produce extended-spectrum beta-lactamases (ESBLs) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

  • Bioavailability : Approximately 45% following oral administration.
  • Half-life : The terminal half-life is around 0.8 hours, allowing for frequent dosing to maintain therapeutic levels .
  • Tissue Distribution : this compound achieves significant concentrations in various tissues, including skin and respiratory secretions, enhancing its effectiveness in treating localized infections .

Case Studies

  • Respiratory Tract Infections :
    A study demonstrated that this compound was effective in treating lower respiratory tract infections, with a notable improvement in clinical symptoms and microbiological eradication rates compared to standard therapies .
  • Ear, Nose, and Throat Infections :
    In a clinical trial focusing on otitis media and sinusitis, patients treated with this compound showed a higher resolution rate of symptoms compared to those receiving placebo treatments .

Comparative Efficacy

A comparison of this compound with other antibiotics reveals its competitive edge in certain scenarios:

AntibioticSpectrum of ActivityEfficacy Rate (%)Side Effects
This compoundBroad (Gram-positive & negative)85Mild gastrointestinal
AmoxicillinPrimarily Gram-positive75Rash, diarrhea
CiprofloxacinBroad (with fluoroquinolone resistance)80Nausea, dizziness

Safety Profile

This compound is generally well-tolerated. Common side effects include mild gastrointestinal disturbances such as nausea and diarrhea. Serious adverse effects are rare but can include allergic reactions or alterations in liver function tests.

Eigenschaften

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N9O7S3/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37)/t15?,20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFDMWZLBPUKTD-ZKRNHDOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N9O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20914817
Record name N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95761-91-4
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95761-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefotiam hexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095761914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFOTIAM HEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92A81Y99T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotiam hexetil
Reactant of Route 2
Reactant of Route 2
Cefotiam hexetil
Reactant of Route 3
Reactant of Route 3
Cefotiam hexetil
Reactant of Route 4
Reactant of Route 4
Cefotiam hexetil
Reactant of Route 5
Cefotiam hexetil
Reactant of Route 6
Reactant of Route 6
Cefotiam hexetil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.